Triethylsilyl prop-2-en-1-ylcarbamate

Organic Synthesis Protecting Group Strategy Silyl Carbamate

Researchers requiring a robust, orthogonally protected amine synthon often face premature deprotection with TMS-based carbamates, disrupting multi-step syntheses. Triethylsilyl prop-2-en-1-ylcarbamate (CAS 61661-01-6) resolves this with its hydrolytically stable TES group, which withstands diverse reaction conditions yet cleaves selectively with fluoride. The allyl moiety further enables downstream diversification via cross-coupling or metathesis. - Dual functionality: Stable TES protection + polymerizable allyl handle for post-synthetic modification. - Superior hydrolytic stability compared to TMS analogs, preventing premature deprotection. - Enables regioselective N-allylation and post-polymerization functionalization not possible with non-silylated allyl carbamates.

Molecular Formula C10H21NO2Si
Molecular Weight 215.36 g/mol
CAS No. 61661-01-6
Cat. No. B11893244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylsilyl prop-2-en-1-ylcarbamate
CAS61661-01-6
Molecular FormulaC10H21NO2Si
Molecular Weight215.36 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC(=O)NCC=C
InChIInChI=1S/C10H21NO2Si/c1-5-9-11-10(12)13-14(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3,(H,11,12)
InChIKeyXOYYQAQZKLEXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylsilyl Prop-2-En-1-Ylcarbamate (61661-01-6): Procurement-Relevant Overview and Compound Identity


Triethylsilyl prop-2-en-1-ylcarbamate (CAS 61661-01-6) is a bifunctional silyl carbamate derivative with the molecular formula C₁₀H₂₁NO₂Si and a molecular weight of 215.365 g/mol . Structurally, it comprises a triethylsilyl (TES) group attached to the oxygen of an N-allyl carbamate, integrating both a hydrolytically labile silyl ether and a polymerizable allyl moiety . This dual functionality positions it as a specialized intermediate in organic synthesis, distinct from simple silyl ethers or conventional carbamates [1].

Why Simple Allyl Carbamates or TMS-Protected Analogs Cannot Substitute for Triethylsilyl Prop-2-En-1-Ylcarbamate


The direct substitution of Triethylsilyl prop-2-en-1-ylcarbamate with simpler analogs like allyl carbamate (CAS 2114-11-6) or trimethylsilyl (TMS)-protected carbamates is often infeasible due to key differences in hydrolytic stability and subsequent reactivity. While generic allyl carbamate lacks the silyl group required for fluoride-labile protection , TMS-based silyl carbamates are known to exhibit significantly lower hydrolytic stability than their triethylsilyl (TES) counterparts . This instability can lead to premature deprotection and decomposition in multi-step synthetic sequences. Furthermore, the triethylsilyl group is essential for directing regioselective transformations; the absence of a silyl moiety in simple allyl carbamates precludes the control over cyclization and allylation reactions achievable with silyl carbamates [1][2].

Quantitative Differentiation Guide for Triethylsilyl Prop-2-En-1-Ylcarbamate (61661-01-6): Stability and Reactivity Evidence


Hydrolytic Stability Advantage of TES-Protected Carbamates over TMS Analogs

The triethylsilyl (TES) group confers significantly enhanced stability compared to the more labile trimethylsilyl (TMS) group in silyl carbamate protecting systems. This is a well-established class-level property of silyl ethers and carbamates [1]. The increased steric bulk and electron-donating nature of the ethyl substituents relative to methyl groups reduce the rate of nucleophilic attack at silicon, thereby increasing resistance to spontaneous or adventitious hydrolysis during multi-step syntheses [1].

Organic Synthesis Protecting Group Strategy Silyl Carbamate

Regioselective Control in Cyclization and Allylation: Silyl vs. Non-Silyl Carbamates

The presence of a silyl moiety, such as the triethylsilyl group in 61661-01-6, is essential for directing regioselectivity in reactions of allyl carbamates. Research demonstrates that cyclization and allylation outcomes are directly controlled by the presence or absence of a silyl group at the benzylic position alpha to the carbamate [1]. This control is absent in non-silylated allyl carbamates, which may undergo non-selective or different reaction pathways. Furthermore, silyl carbamates act as latent pronucleophiles, enabling Lewis-base-catalyzed N-allylation with allylic fluorides to yield carbamate-protected β-amino esters with high efficiency and avoidance of regioisomers, a process not possible with non-silyl analogs [2].

Organic Synthesis Cyclization Allylation

Bifunctional Reactivity: Polymerizable Allyl Group vs. Silyl Protecting Group

Triethylsilyl prop-2-en-1-ylcarbamate possesses a unique bifunctional architecture combining a hydrolyzable silyl group and a polymerizable allyl moiety within the same molecule [1]. This contrasts sharply with monomers like allyl 3-(triethoxysilyl)propyl carbamate (ATESPC), which incorporates a non-hydrolyzable propyl spacer, or simple allyl carbamates that lack silicon entirely [2]. The direct O-silyl linkage in 61661-01-6 means that the silyl group can be cleaved on demand to reveal a free carbamate, a functionality not available in ATESPC, whose silyl group is a permanent part of the polymer backbone [2].

Polymer Chemistry Functional Monomers Bifunctional Reagents

Synthesis Utility: Specific Reactivity of Silyl Carbamates in Patent Literature

Patent literature confirms the utility of silyl carbamates as reactive intermediates en route to valuable products [1]. For example, N,O-bis-(trimethylsilyl)carbamate has been reported to react with alcohols, phenols, and carboxylic acids to form trimethylalkoxy (and acetoxy) silanes [1]. While this specific reaction involves a TMS analog, it validates the general class reactivity of silyl carbamates. Triethylsilyl prop-2-en-1-ylcarbamate, by analogy, would be expected to undergo similar silyl-transfer reactions but with the added advantage of TES-group stability and the synthetic handle provided by the allyl moiety, enabling its use in more complex, sequential transformations.

Organic Synthesis Silyl Carbamates Chemical Intermediates

High-Value Application Scenarios for Triethylsilyl Prop-2-En-1-Ylcarbamate (61661-01-6)


Multi-Step Synthesis of Complex Amine-Containing Molecules Requiring Orthogonal Protection

In the total synthesis of natural products or pharmaceutical intermediates, chemists often need to temporarily mask an amine while performing reactions on other parts of a molecule. Triethylsilyl prop-2-en-1-ylcarbamate serves this role as a protected amine synthon. The TES group provides sufficient stability to survive multiple synthetic steps [1], and can be selectively removed later with fluoride reagents. The allyl group offers an additional synthetic handle for subsequent modifications, such as cross-coupling or olefin metathesis, which would be impossible with a simple N-TES-carbamate lacking this second functional group [2].

Precision Polymer Synthesis Requiring Post-Polymerization Modification

This compound can be incorporated as a functional monomer in polymerization reactions. The allyl group allows it to be co-polymerized with other vinyl monomers, while the silyl carbamate remains intact as a 'masked' functional group [1]. Following polymerization, the TES group can be selectively cleaved under mild conditions to reveal a free carbamate or amine on the polymer backbone. This post-polymerization modification strategy enables the creation of functionalized polymers with controlled architectures, a capability not offered by non-silyl allyl monomers or silane coupling agents like ATESPC where the silicon is permanently embedded [2].

Regioselective Cyclization and Allylation Reactions in Discovery Chemistry

Researchers exploring new chemical space can utilize this compound in Lewis-base-catalyzed allylation reactions. As a silyl carbamate, it acts as a latent pronucleophile, enabling the selective N-allylation of substrates to generate β-amino ester derivatives with high efficiency and without the formation of regioisomers [1]. The regiocontrol afforded by the silyl group is essential for generating specific, complex molecular architectures that would be inaccessible using simpler, non-silylated allyl carbamates [2].

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